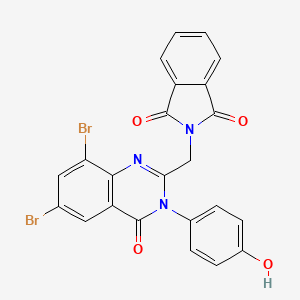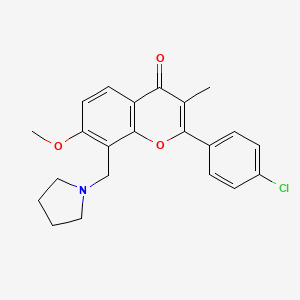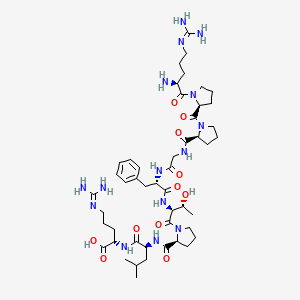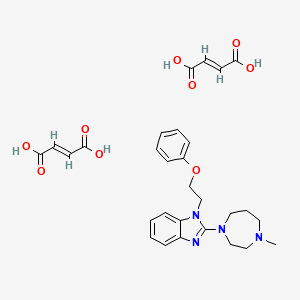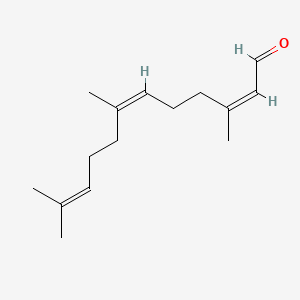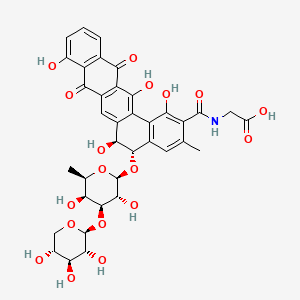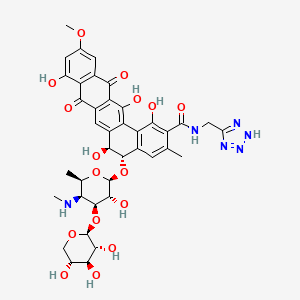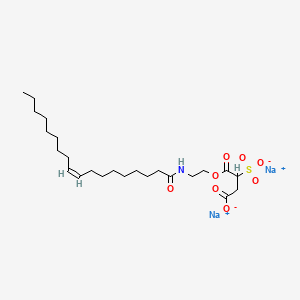
Disodium 1-(oleamido monoethanolamine) sulfosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 1-(oleamido monoethanolamine) sulfosuccinate is a chemical compound with the molecular formula C24H41NNa2O8S. It is commonly used in various industries, including pharmaceuticals and cosmetics, due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it an effective emulsifying and dispersing agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium 1-(oleamido monoethanolamine) sulfosuccinate is synthesized through a multi-step process. The primary synthetic route involves the reaction of oleic acid with monoethanolamine to form oleamido monoethanolamine. This intermediate is then reacted with maleic anhydride to produce the sulfosuccinate ester. The final step involves neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 1-(oleamido monoethanolamine) sulfosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfosuccinate ester back to its corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Disodium 1-(oleamido monoethanolamine) sulfosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Utilized in pharmaceutical formulations as an emulsifying agent to improve drug delivery and stability.
Industry: Widely used in cosmetics and personal care products for its emulsifying and foaming properties.
Mecanismo De Acción
The mechanism of action of disodium 1-(oleamido monoethanolamine) sulfosuccinate involves its ability to reduce surface tension. This property allows it to form micelles, which can encapsulate hydrophobic molecules, enhancing their solubility in aqueous solutions. The compound interacts with lipid membranes, disrupting their structure and increasing permeability. This mechanism is particularly useful in drug delivery systems, where it facilitates the transport of active ingredients across biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
- Disodium laureth sulfosuccinate
- Disodium cocoamphodiacetate
- Disodium oleamido MEA-sulfosuccinate
Comparison
Disodium 1-(oleamido monoethanolamine) sulfosuccinate is unique due to its specific structure, which imparts distinct surfactant properties. Compared to disodium laureth sulfosuccinate, it has a higher molecular weight and different hydrophobic tail, resulting in varying emulsifying and foaming capabilities. Disodium cocoamphodiacetate, on the other hand, has amphoteric properties, making it suitable for different pH ranges. Disodium oleamido MEA-sulfosuccinate is structurally similar but differs in the amide linkage, affecting its solubility and interaction with other compounds .
Propiedades
Número CAS |
198011-22-2 |
|---|---|
Fórmula molecular |
C24H41NNa2O8S |
Peso molecular |
549.6 g/mol |
Nombre IUPAC |
disodium;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C24H43NO8S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-18-19-33-24(29)21(20-23(27)28)34(30,31)32;;/h9-10,21H,2-8,11-20H2,1H3,(H,25,26)(H,27,28)(H,30,31,32);;/q;2*+1/p-2/b10-9-;; |
Clave InChI |
ILMNXWNOEHOLDY-XXAVUKJNSA-L |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


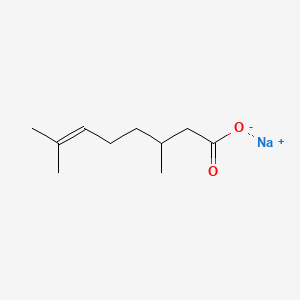
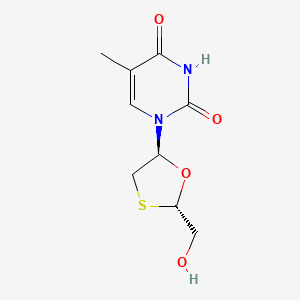
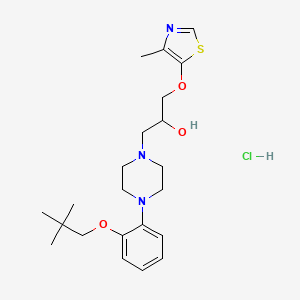

![10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12763521.png)


